molecular formula C10H16O4 B14371219 Ethyl 3,3-dimethyl-2,5-dioxohexanoate CAS No. 90054-69-6

Ethyl 3,3-dimethyl-2,5-dioxohexanoate

Cat. No.: B14371219
CAS No.: 90054-69-6
M. Wt: 200.23 g/mol
InChI Key: AIYRDFDWUOJQQN-UHFFFAOYSA-N
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Description

Ethyl 3,3-dimethyl-2,5-dioxohexanoate is an organic compound with the molecular formula C₁₀H₁₆O₄ and a molecular weight of 200.23 g/mol . . This compound is characterized by its ester functional group and is used in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3,3-dimethyl-2,5-dioxohexanoate can be synthesized through the reaction of isopropylidene acetone with ethyl acetoacetate . The reaction typically involves the use of a base such as sodium ethoxide in an ethanol solvent. The reaction conditions include maintaining a temperature of around 60-70°C for several hours to ensure complete reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction environments helps in scaling up the production while maintaining the purity of the compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3,3-dimethyl-2,5-dioxohexanoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are commonly employed.

Major Products Formed

    Oxidation: Formation of 3,3-dimethyl-2,5-dioxohexanoic acid.

    Reduction: Formation of 3,3-dimethyl-2,5-dioxohexanol.

    Substitution: Formation of various substituted hexanoates depending on the nucleophile used.

Scientific Research Applications

Ethyl 3,3-dimethyl-2,5-dioxohexanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3,3-dimethyl-2,5-dioxohexanoate involves its interaction with specific molecular targets and pathways. In enzymatic reactions, it acts as a substrate that undergoes transformation through catalytic processes. The ester group is hydrolyzed by esterases, leading to the formation of corresponding acids and alcohols. These products can further participate in various biochemical pathways.

Comparison with Similar Compounds

Ethyl 3,3-dimethyl-2,5-dioxohexanoate can be compared with other similar compounds such as:

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its structure allows for selective reactions and applications in various fields.

Properties

CAS No.

90054-69-6

Molecular Formula

C10H16O4

Molecular Weight

200.23 g/mol

IUPAC Name

ethyl 3,3-dimethyl-2,5-dioxohexanoate

InChI

InChI=1S/C10H16O4/c1-5-14-9(13)8(12)10(3,4)6-7(2)11/h5-6H2,1-4H3

InChI Key

AIYRDFDWUOJQQN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)C(C)(C)CC(=O)C

Origin of Product

United States

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